molecular formula C24H32N2O4S B4187891 N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide

N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide

Número de catálogo B4187891
Peso molecular: 444.6 g/mol
Clave InChI: MSFQXDWPOUPKEM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been developed for the treatment of cancer. BAY 43-9006 was first synthesized by Bayer Pharmaceuticals in the early 2000s and has since been extensively studied for its potential therapeutic applications.

Mecanismo De Acción

N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide 43-9006 exerts its anticancer effects by inhibiting the activity of several key signaling pathways involved in tumor growth and progression. It inhibits the activity of RAF kinase, which is a key component of the RAF/MEK/ERK signaling pathway that is frequently activated in cancer cells. This compound 43-9006 also inhibits the activity of VEGFR-2, which is a key receptor involved in angiogenesis.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. It also inhibits angiogenesis, or the formation of new blood vessels, by inhibiting the activity of VEGFR-2. Additionally, this compound 43-9006 has been shown to inhibit the production of several pro-inflammatory cytokines, which may contribute to its anticancer effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide 43-9006 for lab experiments is its specificity for RAF kinase and VEGFR-2, which are both key targets in cancer therapy. This compound 43-9006 has also been shown to have a relatively low toxicity profile, making it a promising candidate for further development. However, one limitation of this compound 43-9006 is its relatively short half-life, which may limit its effectiveness in vivo.

Direcciones Futuras

There are several potential future directions for the development of N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide 43-9006 and related compounds. One potential direction is the development of combination therapies that target multiple pathways involved in tumor growth and progression. Another potential direction is the development of more potent and selective inhibitors of RAF kinase and VEGFR-2. Additionally, the development of strategies to overcome resistance to this compound 43-9006 and related compounds may also be an important area of future research.

Aplicaciones Científicas De Investigación

N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several key signaling pathways involved in tumor growth and progression, including the RAF/MEK/ERK and VEGF pathways. This compound 43-9006 has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, making it a promising candidate for the treatment of various types of cancer.

Propiedades

IUPAC Name

N-[1-[2-(4-butoxyphenoxy)ethylamino]-4-methylsulfanyl-1-oxobutan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-3-4-16-29-20-10-12-21(13-11-20)30-17-15-25-24(28)22(14-18-31-2)26-23(27)19-8-6-5-7-9-19/h5-13,22H,3-4,14-18H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFQXDWPOUPKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCNC(=O)C(CCSC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide
Reactant of Route 5
N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.